molecular formula C27H30N4O4S B11642619 (6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11642619
M. Wt: 506.6 g/mol
InChI Key: OPJJSOUCHNAVNE-ZVPJYGFCSA-N
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Description

The compound “(6Z)-6-({4-[2-(2,4-DIMETHYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-(2-METHYLPROPYL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE” is a complex organic molecule that belongs to the class of thiadiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Phenyl Groups: This involves the use of phenolic compounds and suitable reagents to attach the phenyl groups to the thiadiazole ring.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biology, the compound may exhibit various biological activities, such as antimicrobial, antifungal, or anticancer properties. It can be used in the development of new drugs or as a tool in biochemical research.

Medicine

In medicine, the compound may be investigated for its potential therapeutic effects. It could be used in the treatment of diseases such as cancer, infections, or inflammatory conditions.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings. It may also be used as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the compound.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazolopyrimidines: Other compounds in this class may include derivatives with different substituents on the phenyl rings or the thiadiazole ring.

    Phenyl Ethers: Compounds with similar phenyl ether groups may exhibit similar chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. Compared to other similar compounds, it may exhibit enhanced or unique properties that make it valuable for specific applications.

Properties

Molecular Formula

C27H30N4O4S

Molecular Weight

506.6 g/mol

IUPAC Name

(6Z)-6-[[4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-5-imino-2-(2-methylpropyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C27H30N4O4S/c1-16(2)12-24-30-31-25(28)20(26(32)29-27(31)36-24)14-19-7-9-22(23(15-19)33-5)35-11-10-34-21-8-6-17(3)13-18(21)4/h6-9,13-16,28H,10-12H2,1-5H3/b20-14-,28-25?

InChI Key

OPJJSOUCHNAVNE-ZVPJYGFCSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)CC(C)C)OC)C

Canonical SMILES

CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)CC(C)C)OC)C

Origin of Product

United States

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